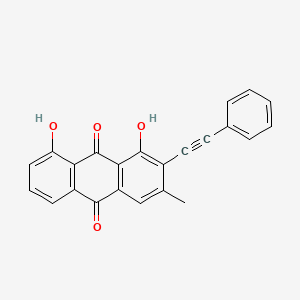

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and as intermediates in the synthesis of dyes and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 1,8-dihydroxy-3-methyl-9,10-anthraquinone with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and organic electronic materials

Mechanism of Action

The mechanism of action of 1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its phenolic groups allow it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

9,10-Anthracenedione: A simpler anthracene derivative used in similar applications.

1,8-Dihydroxyanthraquinone: Known for its use in dye synthesis and biological activities.

2-Methyl-4,5-dihydroxy-3-phenylethinyl-anthrachinon: Another derivative with similar structural features.

Uniqueness

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .

Biological Activity

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione (commonly referred to as DHEA) is an organic compound belonging to the anthraquinone family. Its molecular formula is C23H18O4, and it has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and antioxidant studies. This article explores the biological activity of DHEA, supported by data tables, case studies, and detailed research findings.

DHEA possesses a complex structure characterized by two hydroxyl groups and a phenylethynyl substituent. These functional groups contribute significantly to its chemical reactivity and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H18O4 |

| Molecular Weight | 358.387 g/mol |

| LogP | 3.581 |

| PSA (Polar Surface Area) | 74.6 Ų |

DHEA's mechanism of action involves interactions with various molecular targets, including enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its phenolic groups allow it to act as an antioxidant , scavenging free radicals and protecting cells from oxidative damage.

Anticancer Properties

Research indicates that DHEA exhibits significant anticancer properties. A study demonstrated that DHEA could inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, DHEA has been shown to affect the signaling pathways associated with tumor growth and metastasis.

Case Study:

In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with DHEA resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer.

Antioxidant Activity

DHEA's antioxidant properties have been extensively studied. It has been shown to reduce oxidative stress markers in various biological systems. The compound's ability to donate electrons makes it effective in neutralizing reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Research Findings:

In a recent study, DHEA demonstrated a significant reduction in lipid peroxidation levels in rat liver tissues subjected to oxidative stress. This finding underscores its potential application in preventing oxidative damage-related diseases.

Antimicrobial Activity

DHEA also exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy of DHEA

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Synthesis Methods

The synthesis of DHEA typically involves the Sonogashira coupling reaction , where 1,8-dihydroxy-3-methyl-9,10-anthraquinone is coupled with phenylacetylene in the presence of a palladium catalyst under an inert atmosphere . This method allows for the efficient production of DHEA with high yields.

Properties

CAS No. |

60714-44-5 |

|---|---|

Molecular Formula |

C23H14O4 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

1,8-dihydroxy-3-methyl-2-(2-phenylethynyl)anthracene-9,10-dione |

InChI |

InChI=1S/C23H14O4/c1-13-12-17-20(22(26)15(13)11-10-14-6-3-2-4-7-14)23(27)19-16(21(17)25)8-5-9-18(19)24/h2-9,12,24,26H,1H3 |

InChI Key |

BAUFEYWEWWORDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1C#CC3=CC=CC=C3)O)C(=O)C4=C(C2=O)C=CC=C4O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.